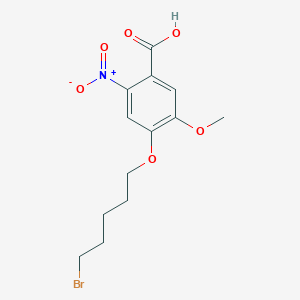
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid
Description
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a bromopentyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core
Properties
Molecular Formula |
C13H16BrNO6 |
|---|---|
Molecular Weight |
362.17 g/mol |
IUPAC Name |
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H16BrNO6/c1-20-11-7-9(13(16)17)10(15(18)19)8-12(11)21-6-4-2-3-5-14/h7-8H,2-6H2,1H3,(H,16,17) |
InChI Key |
MRCNTSNUPOPSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Esterification: The formation of the pentyloxy group through an esterification reaction involving pentanol and the corresponding benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: Formation of 4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-bromopentanol and 5-methoxy-2-nitro-benzoic acid.
Scientific Research Applications
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropentyloxy)-5-methoxy-2-nitro-benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its bromopentyloxy, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


